6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
CAS No.: 422288-31-1
Cat. No.: VC5057938
Molecular Formula: C22H24BrN3O3S
Molecular Weight: 490.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422288-31-1 |
|---|---|
| Molecular Formula | C22H24BrN3O3S |
| Molecular Weight | 490.42 |
| IUPAC Name | 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |
| Standard InChI | InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30) |
| Standard InChI Key | VRBWQBPDDDGUMH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Introduction
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a quinazolinone derivative. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This specific compound integrates a bromine atom, a sulfanylidene group, and a methoxyphenyl moiety, which may contribute to its bioactivity.
Structural Overview
Chemical Formula: C21H22BrN3O3S
Molecular Weight: Approx. 480 g/mol (calculated based on expected substituents).
Key Features:
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Quinazolinone Core: The quinazolinone scaffold is essential for biological activity, particularly in enzyme inhibition and receptor binding.
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Bromine Substitution: The bromine atom at position 6 enhances the compound's electronic properties and may improve binding affinity with biological targets.
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Methoxyphenyl Group: This electron-donating group can influence the compound's lipophilicity and pharmacokinetics.
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the Quinazolinone Core: Condensation of anthranilic acid derivatives with carbonyl compounds (e.g., acetic anhydride).
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Bromination: Introduction of bromine at the 6th position using brominating agents such as Br2 or N-bromosuccinimide.
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Attachment of the Hexanamide Chain: Coupling reactions using hexanoic acid derivatives under amide bond-forming conditions.
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Substitution with Methoxyphenyl Methyl Group: This step may involve nucleophilic substitution or reductive amination.
Antimicrobial Activity
Quinazolinones substituted with halogens (e.g., bromine) and sulfur-containing groups have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The inclusion of a methoxyphenyl group may further enhance this activity by improving cell membrane penetration.
Anticancer Activity
Halogenated quinazolinones are known to exhibit cytotoxic effects on various cancer cell lines by inhibiting key enzymes like tyrosine kinases or inducing apoptosis pathways.
Anti-inflammatory Activity
Sulfur-containing quinazolinones have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
Analytical Characterization
To confirm the structure of this compound, the following techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine the chemical environment of hydrogen and carbon atoms. |
| Mass Spectrometry | To confirm molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | To identify functional groups (e.g., C=O, S=O bonds). |
| X-ray Crystallography | To determine the three-dimensional structure in solid-state form. |
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula |
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